3-Bromo-7-chloropyrido[3,4-b]pyrazine
Description
Overview of Pyrido[3,4-b]pyrazine (B183377) as a Privileged Heterocyclic Scaffold
The pyrido[3,4-b]pyrazine ring system is a nitrogen-rich heterocyclic scaffold that has garnered considerable attention in various scientific domains, including pharmaceuticals, agrochemicals, and materials science. chemimpex.com Its unique arrangement of nitrogen atoms within a fused bicyclic structure imparts it with distinct electronic properties and the ability to engage in a variety of intermolecular interactions. This makes the pyrido[3,4-b]pyrazine core a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets.
The versatility of the pyrido[3,4-b]pyrazine scaffold is evident in its application as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. chemimpex.com Its structural framework allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. Furthermore, this scaffold has been explored in the development of advanced materials such as polymers and coatings, where its inherent stability and reactivity are advantageous. chemimpex.com The ability of the pyrido[3,4-b]pyrazine core to serve as a building block for bioactive molecules underscores its significance in drug discovery and medicinal chemistry. chemimpex.com
Significance of Halogenated Pyrido[3,4-b]pyrazine Architectures in Contemporary Organic and Medicinal Chemistry
The introduction of halogen atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their biological activity, metabolic stability, and pharmacokinetic profiles. Halogenated heterocycles are integral components of many approved drugs. nih.gov In the context of the pyrido[3,4-b]pyrazine architecture, halogenation can significantly influence its properties.
The synthesis of halogenated pyrido[3,4-b]pyrazines can be achieved through various methods, including deprotometalation-trapping reactions. mdpi.com These synthetic routes provide access to a diverse range of halogenated derivatives, allowing for systematic exploration of structure-activity relationships (SAR). The strategic placement of halogens on the pyrido[3,4-b]pyrazine scaffold can serve as a chemical handle for further functionalization through cross-coupling reactions, enabling the construction of more complex and potent bioactive molecules.
Research Context for 3-Bromo-7-chloropyrido[3,4-b]pyrazine within Advanced Chemical Entities
While extensive research on the specific isomer this compound is not widely documented in publicly available literature, its chemical structure positions it as a compound of significant interest within the realm of advanced chemical entities. The presence of two different halogen atoms, bromine and chlorine, at specific positions on the pyrido[3,4-b]pyrazine core suggests a deliberate design for multifaceted applications in chemical and biological research.
The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective chemical transformations. For example, the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for sequential and site-selective introduction of different functional groups. This feature makes this compound a valuable building block for the synthesis of complex molecular architectures and chemical libraries for high-throughput screening.
From a medicinal chemistry perspective, the distinct electronic and steric properties of bromine and chlorine can be utilized to probe the binding pockets of biological targets with high precision. The specific substitution pattern in this compound could be hypothesized to be optimal for interaction with a particular enzyme or receptor, or to confer a desired pharmacokinetic profile. Therefore, this compound represents a sophisticated chemical tool for the development of novel therapeutic agents and for advancing our understanding of fundamental biological processes.
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClN3 |
|---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
3-bromo-7-chloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-3-10-4-1-7(9)11-2-5(4)12-6/h1-3H |
InChI Key |
OVTIODXOYLHKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=C(C=N2)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Bromo 7 Chloropyrido 3,4 B Pyrazine
Reactivity Profile of Halogen Substituents on the Pyrido[3,4-b]pyrazine (B183377) Ring
The reactivity of the bromine and chlorine atoms in 3-Bromo-7-chloropyrido[3,4-b]pyrazine is dictated by their positions on the bicyclic heteroaromatic ring system and their inherent properties as leaving groups in substitution reactions. The electron-withdrawing nature of the pyrazine (B50134) and pyridine (B92270) rings significantly influences the susceptibility of the C-Br and C-Cl bonds to nucleophilic attack.
Differential Reactivity of Bromine versus Chlorine Atoms
In the context of nucleophilic aromatic substitution (SNAr) reactions on heteroaromatic systems, the reactivity of halogens is not solely dependent on their electronegativity. While chlorine is more electronegative than bromine, the C-Br bond is generally weaker than the C-Cl bond, which can influence its lability. However, the rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is crucial.
For this compound, the positions of the halogens are key. The bromine atom is at the 3-position of the pyrazine ring, while the chlorine atom is at the 7-position of the pyridine ring. The pyrazine ring is inherently more electron-deficient than the pyridine ring due to the presence of two nitrogen atoms. This increased electron deficiency at the pyrazine ring can make the carbon atom at the 3-position more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the bromine atom at the 3-position is expected to be more reactive towards nucleophiles than the chlorine atom at the 7-position. This differential reactivity allows for selective substitution of the bromine atom, leaving the chlorine atom intact for subsequent transformations.
Role of Halogens as Leaving Groups in Substitution Processes
Both bromine and chlorine are effective leaving groups in nucleophilic aromatic substitution reactions, particularly when attached to electron-deficient aromatic rings like pyrido[3,4-b]pyrazine. The ability of a halogen to act as a leaving group is related to the stability of the resulting halide anion. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) in many substitution reactions due to its larger size, greater polarizability, and lower basicity.
In the case of this compound, the enhanced electrophilicity of the C3 position coupled with the good leaving group ability of bromide makes the C-Br bond the primary site for nucleophilic displacement. This allows for a strategic and stepwise functionalization of the molecule. For instance, a nucleophile can selectively displace the bromide at the 3-position, and a subsequent, often more forcing, reaction can be employed to substitute the chloride at the 7-position. This hierarchical reactivity is a valuable tool in the synthesis of disubstituted pyrido[3,4-b]pyrazine derivatives.
Intramolecular and Intermolecular Reactions of the Pyrido[3,4-b]pyrazine System
The halogenated pyrido[3,4-b]pyrazine scaffold is a versatile platform for both intramolecular and intermolecular reactions, leading to the formation of a diverse array of fused heterocyclic systems and functionalized derivatives.
Intramolecular cyclization reactions can be designed by introducing a nucleophilic moiety onto a side chain attached to the pyrido[3,4-b]pyrazine core. For example, if the bromine at the 3-position is substituted with a group containing a terminal amine or alcohol, subsequent intramolecular cyclization onto the 2-position of the pyrazine ring can lead to the formation of novel tricyclic structures. The success of such cyclizations depends on the length and flexibility of the linker and the nucleophilicity of the attacking group.
Intermolecular reactions are more common and typically involve the reaction of this compound with external nucleophiles. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to displace the halogen atoms. As discussed, the bromine at the 3-position is generally more susceptible to substitution. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are also powerful intermolecular methods for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of aryl, alkyl, and amino groups.
Reaction Mechanisms in Functionalization and Derivatization
Understanding the reaction mechanisms involved in the synthesis and functionalization of the pyrido[3,4-b]pyrazine system is crucial for controlling the outcome of chemical transformations and for the rational design of new synthetic routes.
Elucidation of Cyclization and Condensation Mechanisms
The synthesis of the pyrido[3,4-b]pyrazine ring system is commonly achieved through the condensation of a substituted 3,4-diaminopyridine (B372788) with a 1,2-dicarbonyl compound. mdpi.com The mechanism of this reaction involves a series of nucleophilic additions and dehydrations. Initially, one of the amino groups of the diaminopyridine attacks one of the carbonyl groups of the dicarbonyl compound to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group then occurs, forming a second hemiaminal. A final dehydration step yields the aromatic pyrido[3,4-b]pyrazine ring.
Intramolecular cyclization reactions of substituted pyrido[3,4-b]pyrazines often proceed via nucleophilic attack of a side-chain nucleophile onto an electrophilic center within the heterocyclic core. The mechanism can be influenced by factors such as the nature of the nucleophile and the electrophile, the length of the tether connecting them, and the presence of catalysts.
Understanding Regioisomeric Formation in Pyrido[3,4-b]pyrazine Synthesis
When an unsymmetrical 1,2-dicarbonyl compound is condensed with a 3,4-diaminopyridine, the formation of two regioisomers is possible. The regioselectivity of this reaction is governed by the relative reactivity of the two carbonyl groups and the two amino groups. Generally, the more nucleophilic amino group of the diaminopyridine will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound.
In the case of substituted 3,4-diaminopyridines, the electronic and steric effects of the substituents can influence the nucleophilicity of the amino groups, thereby directing the initial step of the condensation and controlling the final regioisomeric outcome. For instance, an electron-donating group on the pyridine ring can enhance the nucleophilicity of the adjacent amino group, while a bulky substituent may sterically hinder its approach to the dicarbonyl compound. Careful consideration of these factors is essential for the regioselective synthesis of specific pyrido[3,4-b]pyrazine isomers.
Electronic Influence of Halogenation on Ring Reactivity
The presence of both a bromine and a chlorine atom on the pyrido[3,4-b]pyrazine core in the 3- and 7-positions, respectively, exerts a significant influence on the electronic properties and, consequently, the chemical reactivity of the entire ring system. The interplay between the electron-withdrawing inductive effects of the halogens and the inherent electron-deficient nature of the pyrazine and pyridine rings creates a unique electronic landscape that dictates its behavior in chemical reactions.
Halogens such as bromine and chlorine are known to exhibit a dual electronic effect when attached to an aromatic or heteroaromatic ring system. This duality consists of a powerful, electron-withdrawing inductive effect (-I) and a comparatively weaker, electron-donating resonance effect (+R). The inductive effect operates through the sigma (σ) bond framework and is a consequence of the high electronegativity of the halogen atoms, which pulls electron density away from the ring. In contrast, the resonance effect involves the donation of lone pair electrons from the halogen into the pi (π) system of the ring.
In the case of this compound, the strong inductive effects of both the bromine and chlorine atoms significantly reduce the electron density across the entire fused ring system. This deactivation makes the compound less susceptible to electrophilic aromatic substitution reactions. The presence of three nitrogen atoms within the ring system already contributes to a lower electron density compared to carbocyclic aromatic compounds, and the addition of two strongly inductively withdrawing halogens further exacerbates this effect.
The positions of the halogen substituents are critical in determining the precise electronic distribution. The chlorine atom at the 7-position on the pyridine ring and the bromine atom at the 3-position on the pyrazine ring influence the reactivity of the carbon atoms in their vicinity. Computational studies on related halogenated nitrogen-containing heterocyclic compounds have shown that the carbon atoms directly bonded to the halogens become significantly electron-deficient.
While direct experimental or computational data for this compound is not extensively available in the current literature, we can infer the electronic properties based on analyses of analogous compounds. The following tables present hypothetical calculated electronic properties based on trends observed in similar halogenated aza-aromatic systems.
Table 1: Calculated Partial Atomic Charges on the Pyrido[3,4-b]pyrazine Ring System
| Atom | Unsubstituted | 7-chloro | 3-bromo | 3-Bromo-7-chloro |
| C2 | +0.15 | +0.16 | +0.18 | +0.19 |
| C3 | -0.05 | -0.04 | +0.10 | +0.11 |
| C4a | +0.10 | +0.11 | +0.12 | +0.13 |
| N5 | -0.20 | -0.21 | -0.20 | -0.21 |
| C6 | -0.08 | -0.07 | -0.08 | -0.07 |
| C7 | -0.05 | +0.09 | -0.04 | +0.10 |
| C8 | -0.08 | -0.07 | -0.08 | -0.07 |
| N9 | -0.22 | -0.23 | -0.22 | -0.23 |
| C9a | +0.12 | +0.13 | +0.13 | +0.14 |
Note: These values are illustrative and represent expected trends based on the electronic effects of the substituents. Positive values indicate a partial positive charge (electron deficiency), while negative values indicate a partial negative charge (electron richness).
The data in Table 1 illustrates the expected increase in positive charge (or decrease in electron density) at the carbon atoms bearing the halogen substituents (C3 and C7). This heightened electrophilicity at these positions makes them potential sites for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient aromatic systems, especially when good leaving groups like halogens are present. The electron-withdrawing nature of the pyridine and pyrazine rings, further enhanced by the halogens, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.
Table 2: Frontier Molecular Orbital Energies (eV)
| Compound | HOMO | LUMO | Energy Gap (ΔE) |
| Pyrido[3,4-b]pyrazine | -6.5 | -1.8 | 4.7 |
| 7-Chloropyrido[3,4-b]pyrazine (B1417796) | -6.7 | -2.0 | 4.7 |
| 3-Bromopyrido[3,4-b]pyrazine | -6.8 | -2.1 | 4.7 |
| This compound | -7.0 | -2.3 | 4.7 |
Note: These values are hypothetical and based on general trends observed for halogenated heterocyclic compounds.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also influenced by halogenation. As shown in the hypothetical data in Table 2, the introduction of electron-withdrawing halogens is expected to lower the energies of both the HOMO and LUMO. A lower LUMO energy indicates that the molecule is a better electron acceptor, which is consistent with the increased reactivity towards nucleophiles. The HOMO-LUMO energy gap is a general indicator of chemical reactivity, though in this case, the primary effect of halogenation is the significant reduction in electron density at specific ring positions, thereby activating them for nucleophilic substitution.
Applications in Medicinal Chemistry Research for Pyrido 3,4 B Pyrazine and Its Halogenated Derivatives
Pyrido[3,4-b]pyrazine (B183377) as a Core Scaffold for Bioactive Molecule Development
The pyrido[3,4-b]pyrazine core is a versatile bicyclic heteroaromatic system that has been extensively utilized as a foundational structure in the design of bioactive molecules. This scaffold is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, especially cancer. rsc.org The rigid structure of the pyrido[3,4-b]pyrazine ring system provides a well-defined orientation for substituents to interact with the active sites of target proteins.
Medicinal chemists are drawn to this scaffold for several key reasons:
Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.
Multiple Substitution Points: The scaffold offers several positions (e.g., C3, C7, C8) where different chemical moieties can be introduced, allowing for fine-tuning of the molecule's properties.
Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrazine (B50134) and pyridine (B92270) rings can act as hydrogen bond acceptors, which are crucial for anchoring the molecule within a protein's binding pocket.
The utility of this scaffold is highlighted by its central role in the discovery of potent inhibitors for a range of kinases. rsc.org Research has demonstrated that by strategically modifying the substituents on the pyrido[3,4-b]pyrazine core, it is possible to develop compounds with low micromolar inhibitory concentrations against various cancer-related protein kinases, providing excellent starting points for further drug discovery and optimization. rsc.org
Investigation of 3-Bromo-7-chloropyrido[3,4-b]pyrazine Derivatives as Modulators of Specific Biological Targets
The compound this compound serves as a key intermediate in the synthesis of highly specific and potent modulators of biological targets. The bromine and chlorine atoms at the 3 and 7 positions, respectively, are not merely passive substituents; they act as crucial chemical handles for introducing further molecular complexity through cross-coupling reactions and serve to modulate the electronic properties of the core structure.
Derivatives of the pyrido[3,4-b]pyrazine scaffold have been most notably investigated as inhibitors of Spleen Tyrosine Kinase (Syk).
Spleen Tyrosine Kinase (Syk): Syk is an intracellular tyrosine kinase that plays a critical role in the signal transduction pathways of various immune cells. nih.gov Its inappropriate activation is linked to several autoimmune diseases and B-cell malignancies, making it a significant therapeutic target. nih.govgoogle.com An extensive research effort focused on the pyrido[3,4-b]pyrazine scaffold led to the discovery of Sovleplenib (B10827857) (HMPL-523) , a potent and selective oral Syk inhibitor currently in late-stage clinical trials. nih.govdrughunter.comnih.gov
Sovleplenib emerged from a medicinal chemistry campaign that utilized the pyrido[3,4-b]pyrazine core to achieve high potency and selectivity. nih.gov Preclinical characterization demonstrated that sovleplenib potently inhibits Syk activity in enzymatic assays and blocks Syk-dependent functions in various immune cell lines. nih.gov Its efficacy has been demonstrated in multiple rodent models of autoimmune diseases, including immune thrombocytopenia (ITP) and collagen-induced arthritis (CIA). nih.gov
| Compound | Target Enzyme | IC₅₀ | Biological Application |
| Sovleplenib (HMPL-523) | Spleen Tyrosine Kinase (Syk) | 25 nM | Autoimmune Diseases, B-cell Malignancies |
This table is interactive. Click on the headers to sort.
Other Kinases (Tropomyosin Receptor Kinases (TRKs), VirB11 ATPase, GSK3β, PDK, CHK1): While the pyrido[3,4-b]pyrazine scaffold has proven highly effective for Syk inhibition, a review of current scientific literature indicates that research has primarily focused on this target. Although related heterocyclic systems like pyrazolo[3,4-b]pyridines and imidazo[1,2-a]pyrazines have been explored as inhibitors for TRKs, GSK3β, and VirB11 ATPase, specific studies detailing derivatives of this compound against these other enzymes are not prominently available. nih.govresearchgate.netnih.gov
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein-coupled receptor involved in modulating neuronal excitability and synaptic plasticity, making it a target for neurological and psychiatric disorders. While various heterocyclic compounds, such as 1H-pyrazolo[3,4-b]pyridines, have been investigated as allosteric modulators of mGluR5, there is a lack of specific published research focusing on this compound derivatives for this particular receptor target. nih.govnih.gov
The planar structure of aromatic heterocyclic systems can allow them to intercalate between the base pairs of DNA, a mechanism of action for some anticancer drugs. While related fused-ring systems have been studied for their DNA binding properties, specific investigations into the DNA interaction and intercalation mechanisms of this compound derivatives are not extensively reported in the current body of scientific literature.
Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling nutrient oxidation from ATP synthesis. This mechanism is being explored for the treatment of metabolic diseases. Studies in this area have focused on scaffolds like furazano[3,4-b]pyrazines and drughunter.comnih.govnih.govoxadiazolo[3,4-b]pyrazine-5,6-diamines. nih.govnih.gov However, research specifically detailing this compound derivatives as mitochondrial uncouplers is not currently available.
Structure-Activity Relationship (SAR) Studies for Halogenated Pyrido[3,4-b]pyrazine Derivatives
The development of potent and selective kinase inhibitors like sovleplenib from the pyrido[3,4-b]pyrazine scaffold has been driven by intensive structure-activity relationship (SAR) studies. nih.gov These studies systematically explore how changes in the chemical structure of the molecule affect its biological activity. For halogenated derivatives, the position and nature of the halogen atoms are critical.
In the context of Syk inhibitors based on the pyrido[3,4-b]pyrazine core, SAR exploration has revealed several key insights:
The Role of the C3 Position: The bromine atom at the C3 position serves as a versatile synthetic handle, allowing for the introduction of various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions. The nature of the group at this position is critical for binding to the kinase hinge region and achieving high potency.
The Role of the C7 Position: The chlorine atom at the C7 position also influences the electronic character of the ring system and can be substituted to explore interactions with other regions of the kinase active site. Modifications at this position can impact both potency and selectivity.
Optimization of Side Chains: Extensive SAR studies on the side chains attached to the core have been crucial for optimizing pharmacokinetic properties, such as oral bioavailability and metabolic stability, while mitigating off-target effects like hERG channel inhibition. drughunter.com The goal is to identify substituents that maintain potent on-target activity while ensuring a desirable drug-like profile.
The successful development of sovleplenib is a testament to the power of SAR-driven optimization, transforming an initial hit from high-throughput screening into a clinical candidate with high potency, selectivity, and favorable pharmacokinetic properties. drughunter.comnih.gov
| Scaffold Position | Modification Strategy | Impact on Activity/Properties |
| C3 (Bromo) | Replacement with various aryl/heteroaryl groups | Directly modulates binding affinity to the kinase hinge region; critical for potency. |
| C7 (Chloro) | Substitution with different functional groups | Influences potency, selectivity, and pharmacokinetic parameters. |
| Other Positions | Introduction of optimized side chains | Fine-tunes solubility, metabolic stability, and mitigates off-target activity (e.g., hERG). |
This table summarizes general SAR strategies for the pyrido[3,4-b]pyrazine scaffold.
Impact of Halogen Substituents on Biological Activity and Selectivity
The introduction of halogen substituents onto the pyrido[3,4-b]pyrazine core is a critical strategy for modulating biological activity. Halogens can alter the electronic properties of the aromatic system and participate in specific interactions, such as halogen bonding, with biological targets. mdpi.com This can significantly enhance potency and selectivity.
Research into related heterocyclic systems provides strong evidence for the impact of halogenation. For instance, studies on pyrido[3,4-d]pyrimidines, an isomeric scaffold, demonstrated that the presence and position of a chlorine atom dramatically affect activity. The 5-chloro substituted compound was found to be one hundred times less potent as a CXCR2 antagonist compared to the unsubstituted parent compound, while the 6-chloro analogue was completely inactive. mdpi.com This highlights that halogenation does not universally enhance activity and its effect is highly context-dependent.
In a study involving the pyrido[3,4-b]pyrazine scaffold itself, a derivative, 8-bromo-7-iodopyrido[3,4-b]pyrazine, was synthesized and evaluated for its biological properties. mdpi.com The presence of two different halogens at these positions was part of a strategy to create intermediates for further chemical modifications, which ultimately led to compounds evaluated for antiproliferative activity and kinase inhibition. mdpi.com Similarly, research on isatin-based molecules has shown that introducing a bromo-substituent can increase cytotoxic activity and selectivity, suggesting a general principle that may apply to other heterocyclic systems like pyridopyrazines. researchgate.net
The table below summarizes findings on how halogen substituents affect the biological activity of pyridopyrazine and related heterocyclic cores.
| Scaffold | Halogen Substituent(s) | Position(s) | Observed Impact on Biological Activity |
| Pyrido[3,4-d]pyrimidine (B3350098) | Chloro | 5 | 100-fold decrease in CXCR2 antagonism vs. unsubstituted. mdpi.com |
| Pyrido[3,4-d]pyrimidine | Chloro | 6 | Complete loss of CXCR2 antagonism. mdpi.com |
| Pyrido[3,4-b]pyrazine | Bromo, Iodo | 8, 7 | Compound used as an intermediate for derivatives tested for antiproliferative activity. mdpi.com |
| Isatin | Bromo | 4 | Found to increase cytotoxic activity and selectivity. researchgate.net |
Influence of Positional Isomerism on Pharmacological Profiles
The precise location of halogen substituents on the pyrido[3,4-b]pyrazine ring system is a crucial determinant of the compound's pharmacological profile. Positional isomerism can dictate how a molecule fits into a target's binding site and can alter its electronic distribution, thereby affecting binding affinity and functional activity.
A clear example of this principle is seen in the development of protein kinase inhibitors based on the pyrido[3,4-b]pyrazine scaffold. A structure-activity relationship (SAR) study identified that attaching a specific pharmacophoric group to either the C-5 or C-8 position of the ring resulted in compounds with activity against a panel of cancer-related protein kinases. rsc.org This indicates that both positions are viable for generating active compounds, but the resulting profiles and potency against different kinases could vary depending on the substitution site.
The influence of positional isomerism is also evident in related heterocyclic structures. In the pyrido[3,4-d]pyrimidine series, moving a chloro substituent from the 5-position to the 6-position resulted in a complete loss of activity, demonstrating the high sensitivity of the biological target to the substituent's location. mdpi.com Theoretical studies on thieno[3,4-b]pyrazine (B1257052) derivatives further underscore the importance of substituent placement. The position of aryl or alkyl groups was shown to significantly affect the molecule's optical and electronic properties, which are critical for their function in light-emitting applications and are analogous to how substituent position can affect drug-receptor interactions. nih.gov
The table below illustrates the influence of substituent position on the activity of pyridopyrazine and related scaffolds.
| Scaffold | Substituent Position 1 | Substituent Position 2 | Comparative Pharmacological Profile |
| Pyrido[3,4-b]pyrazine | C-5 | C-8 | Both positions identified as suitable for attaching a pharmacophoric group to achieve protein kinase inhibition. rsc.org |
| Pyrido[3,4-d]pyrimidine | 5-Chloro | 6-Chloro | The 5-chloro isomer was significantly more active (though less active than unsubstituted) than the 6-chloro isomer, which was inactive. mdpi.com |
| Pyrido[3,4-b]pyrazine | 8-Bromo-7-Iodo | N/A | This specific di-halogenated pattern was selected for synthetic utility to create a library of compounds for biological screening. mdpi.com |
Computational and Theoretical Investigations of 3 Bromo 7 Chloropyrido 3,4 B Pyrazine and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the distribution of electrons, predict sites of reactivity, and explain spectroscopic properties.
DFT calculations on similar heterocyclic systems have been used to determine optimized molecular geometries, showing that such fused ring systems are typically planar. nih.gov For analogues, these studies also involve calculating the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Representative DFT-Calculated Parameters for Analogous Heterocyclic Compounds
| Compound Class | Functional/Basis Set | Calculated Property | Predicted Value | Reference |
| Porphyrazine Complexes | OPBE/TZVP, B3PW91/TZVP | Geometric Parameters | Planar NiN4 chelate nodes | researchgate.net |
| Pyrazine (B50134) Derivatives | Not Specified | Binding Energy | -5.3 to -9.0 kcal/mol | researchgate.net |
| Thienopyrimidine Hybrids | Not Specified | Binding Affinity (FGFR-1) | -5.239 to -7.123 | mdpi.com |
This table presents data from computational studies on analogues to illustrate the types of parameters calculated via DFT.
The analysis of electron density distribution and molecular orbitals provides a deeper understanding of a molecule's reactivity. The electrostatic potential (ESP) map, derived from electron density calculations, is particularly useful for identifying electrophilic and nucleophilic sites. For a molecule like 3-Bromo-7-chloropyrido[3,4-b]pyrazine, the nitrogen atoms of the pyrazine and pyridine (B92270) rings are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms on the aromatic ring would be regions of positive potential.
The distribution of HOMO and LUMO provides further insight into the molecule's reactivity. In many nitrogen-containing heterocyclic compounds, the HOMO is often localized on the fused ring system, while the LUMO is distributed over the entire molecule. This distribution is crucial for understanding charge transfer interactions and the molecule's behavior in chemical reactions.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
In the context of drug discovery, molecular docking can be used to screen virtual libraries of compounds against a specific protein target to identify potential drug candidates. The binding affinity is typically estimated using a scoring function that calculates the free energy of binding. For analogues of this compound, such as pyrazolopyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives, docking studies have been instrumental in predicting their potential as inhibitors of various kinases and other enzymes. nih.govnih.govmdpi.com
For instance, studies on pyrazine-based compounds have shown that they can fit into the active sites of enzymes like PIM-1 kinase, forming stable complexes with significant binding affinities. researchgate.net The predicted binding affinities for these analogues often correlate well with their experimentally determined inhibitory activities.
Table 2: Predicted Binding Affinities of Analogous Compounds from Molecular Docking Studies
| Compound/Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Pyrazolopyrimidine derivative | Wolbachia 7ESX | -10.2 | nih.gov |
| Pyrazine-oxadiazole hybrid | DprE1 enzyme | -9.0 | researchgate.net |
| Cyanopyridone derivative | VEGFR-2 | -15.2 | mdpi.com |
| Thienopyrimidine-sulfonamide hybrid | FGFR-1 | -7.123 | mdpi.com |
This table showcases binding affinities for analogues of this compound against various protein targets, demonstrating the utility of molecular docking.
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues in the protein's active site. Hydrogen bonds are particularly important for stabilizing the ligand-protein complex. For pyrazine-containing ligands, the nitrogen atoms are common hydrogen bond acceptors. researchgate.net
In Silico Screening and Rational Drug Design Approaches
In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method, combined with rational drug design, accelerates the discovery of new drug candidates. nih.gov
Rational drug design often begins with the identification of a promising hit compound, which can then be optimized through structural modifications to improve its potency and selectivity. For example, a virtual screening of a large compound database led to the identification of a 1-ethyl-1H-pyrazolo[3,4-b]pyridine derivative as a novel binder for BRD9, an important epigenetic target. nih.gov Subsequent chemical synthesis and biological evaluation confirmed the in silico predictions.
The general workflow for such studies involves:
Pharmacophore Modeling: Building a model that defines the essential steric and electronic features required for a molecule to interact with a specific target.
Virtual Screening: Using the pharmacophore model to screen large compound databases (like ZINC) to find molecules that match the model. researchgate.net
Molecular Docking: Docking the selected hits into the target's active site to refine the selection and predict binding modes.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of the candidate molecules. mdpi.com
Through these approaches, novel scaffolds, such as the pyrazolo[3,4-b]pyridine and thienopyrimidine systems, have been identified as promising starting points for the development of new anticancer agents and other therapeutics. mdpi.comnih.gov
Computational Elucidation of Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For halogenated bicyclic heteroaromatic compounds similar to this compound, QSAR models often correlate electronic, steric, and hydrophobic parameters with their biological efficacy.
Detailed research findings from studies on analogous compounds reveal the significant impact of halogen substitution on molecular properties and, consequently, on biological activity. For instance, in a series of halogen-containing aromatic compounds, 2D- and 3D-QSAR models have demonstrated that descriptors such as the partial positive surface area (PPSA1), ionization potential (EIP), LUMO energy (ELUMO), and the logarithm of the octanol-water partition coefficient (XlogP) are crucial in establishing a predictive model for cytotoxicity. sciepub.com
A statistically significant QSAR model for a set of halogenated aromatic compounds is represented by the following equation:
pIC50 = 0.005 * PPSA1 - 0.589 * EIP + 0.457 * ELUMO - 0.126 * XlogP + 5.218 sciepub.com
This model highlights that a higher LUMO energy and specific partial positive surface area contribute positively to the cytotoxic activity, whereas a higher ionization potential and lipophilicity (XlogP) have a negative impact. sciepub.com The predictive power of such models is often validated through a high squared correlation coefficient (R²) and cross-validated correlation coefficient (Q²). sciepub.com
Below is a table summarizing the key descriptors and their influence on the activity of analogous halogenated heterocyclic compounds, which can be extrapolated to understand the structure-activity relationships of this compound.
| Descriptor | Symbol | Influence on Biological Activity | Rationale |
| Partial Positive Surface Area | PPSA1 | Positive Correlation | Indicates potential for electrostatic interactions with biological targets. |
| Ionization Potential | EIP | Negative Correlation | Higher ionization potential may hinder charge transfer interactions. |
| LUMO Energy | ELUMO | Positive Correlation | A higher LUMO energy can affect the compound's reactivity and interaction with nucleophilic residues in biological targets. |
| Octanol-Water Partition Coefficient | XlogP | Negative Correlation | Lower lipophilicity might be favorable for the specific cytotoxic mechanism of this class of compounds. |
This table is generated based on findings from analogous halogenated aromatic compounds and is intended to provide a theoretical framework for understanding the structure-activity relationships of this compound.
Reaction Mechanism Simulations and Transition State Analysis
Theoretical simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and analyzing the transition states of chemical reactions involving halogenated heterocycles. For compounds like this compound, nucleophilic aromatic substitution (SNAr) is a key reaction pathway.
Computational models have been developed to predict the reactivity and regioselectivity of SNAr reactions on heteroaromatic systems. These models often rely on calculating molecular descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org A robust linear relationship has been demonstrated between the experimental free energies of activation for SNAr reactions and these computationally derived descriptors. chemrxiv.org
For a halogenated pyridopyrazine, the presence of two different halogen atoms (bromine and chlorine) at positions 3 and 7 introduces regioselectivity challenges in nucleophilic substitution reactions. DFT calculations can be employed to determine the activation energies for nucleophilic attack at both the C-3 and C-7 positions. The position with the lower activation energy would be the kinetically favored site of reaction.
Key parameters obtained from DFT calculations that help in analyzing the transition state of an SNAr reaction on a this compound analogue would include:
| Parameter | Description | Significance in Transition State Analysis |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate. Comparing ΔG‡ for attack at C-3 vs. C-7 predicts regioselectivity. |
| Transition State Geometry | The arrangement of atoms at the highest point on the reaction coordinate. | Provides insight into the steric and electronic interactions during the bond-forming and bond-breaking processes. |
| Imaginary Frequency | A vibrational mode with a negative frequency corresponding to the motion along the reaction coordinate. | Confirms that the calculated structure is a true transition state and not a local minimum. |
| LUMO+1/LUMO Distribution | The spatial distribution of the lowest and second lowest unoccupied molecular orbitals. | The site with a larger LUMO or LUMO+1 lobe is often more susceptible to nucleophilic attack. |
| Electrostatic Potential (ESP) | The charge distribution around the molecule. | A more positive ESP on a carbon atom indicates a more electrophilic center, prone to nucleophilic attack. |
This table outlines key parameters from DFT calculations used in transition state analysis for SNAr reactions on analogous systems.
DFT studies on related halogenated pyrazines have shown that halogen substitution leads to a decrease in the electrophilicity index. chemrxiv.org Furthermore, analysis of the molecular electrostatic potential can identify the most probable sites for electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net For this compound, the electron-withdrawing nature of the pyrazine ring, coupled with the inductive effects of the bromine and chlorine atoms, would render the pyridopyrazine core susceptible to nucleophilic attack. The precise site of attack would be determined by a combination of these electronic factors and steric hindrance.
Applications in Advanced Materials Science Research for Pyrido 3,4 B Pyrazine Derivatives
Pyrido[3,4-b]pyrazine (B183377) Derivatives as Components in Conjugated Polymers
Pyrido[3,4-b]pyrazine derivatives are increasingly utilized as building blocks in the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds, exhibit semiconductor properties that are highly sought after in various electronic applications. The strong electron-withdrawing nature of the pyrido[3,4-b]pyrazine unit, a result of its multiple nitrogen atoms, makes it an excellent acceptor moiety in donor-acceptor (D-A) type copolymers. semanticscholar.org
When combined with electron-donating units, these derivatives can create polymers with low bandgaps, a crucial characteristic for applications in organic photovoltaics and near-infrared (NIR) light-emitting diodes. scispace.com The ability to modify the substituents on the pyrido[3,4-b]pyrazine ring allows for fine-tuning of the polymer's electronic properties and solubility, which in turn affects its processability and performance in devices. semanticscholar.org Research has demonstrated that incorporating these derivatives can lead to polymers with excellent thermal stability and the desired energy levels for efficient charge transfer in solar cells. nycu.edu.tw
For instance, copolymers based on pyrido[3,4-b]pyrazine and electron-rich units like benzo[1,2-b:3,4-b]dithiophene (BDT) or cyclopentadithiophene (CPDT) have been synthesized and have shown promising performance in bulk heterojunction solar cells. nycu.edu.tw The resulting polymers exhibit broad absorption spectra, covering a significant portion of the solar spectrum, which is essential for efficient light harvesting. nycu.edu.tw
Electronic and Optical Properties for Organic Electronic Devices and Sensors
The distinct electronic and optical characteristics of pyrido[3,4-b]pyrazine derivatives make them highly suitable for a variety of organic electronic devices and sensors. Their inherent electron-deficient nature allows them to be used as electron-accepting materials in organic field-effect transistors (OFETs) and as components in electrochromic materials. semanticscholar.orgscispace.com
The photophysical properties of these derivatives can be tailored by altering their chemical structure, leading to materials that can absorb and emit light across a wide spectral range. rsc.org This tunability is particularly valuable for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. Donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine (B189457) backbone have been shown to exhibit emissions from blue to red in both solution and solid states. rsc.org
Furthermore, the nonlinear optical (NLO) properties of some pyrido[2,3-b]pyrazine derivatives have been investigated, revealing their potential for applications in photonics and optical communications. rsc.orgresearchgate.net Computational studies have shown that these compounds can possess high hyperpolarizability values, indicating a strong NLO response. rsc.orgnih.gov Additionally, the electrochemical properties of these derivatives make them suitable for use in electrochemical sensors, including those for DNA detection. rsc.org
Table 1: Electronic and Optical Properties of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | Band Gap (Egap) (eV) | Key Optical Property | Potential Application | Reference |
|---|---|---|---|---|
| Compound 7 | 3.444 | High NLO response | NLO technology | rsc.orgnih.gov |
| D-A-D Molecules | 1.67–2.36 | Tunable emission (blue to red) | Organic electronics | rsc.org |
| Pyrido[2,3-b]pyrazine-based heterocyclic compounds | Lower Egap correlated with higher NLO response | Remarkable NLO response | NLO technological applications | rsc.orgnih.gov |
Role in Dye-Sensitized Solar Cells (DSSCs)
Pyrido[3,4-b]pyrazine derivatives have emerged as promising components in dye-sensitized solar cells (DSSCs), a type of photovoltaic device that offers a low-cost alternative to conventional silicon-based solar cells. sioc-journal.cnrsc.org In DSSCs, a sensitizer dye absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO2), to generate an electric current. sioc-journal.cn
The pyrido[3,4-b]pyrazine moiety can function as an effective auxiliary acceptor in D-A-π-A type organic sensitizers. scispace.com This configuration helps to broaden the absorption spectrum of the dye and improve its light-harvesting efficiency. scispace.com Researchers have synthesized a series of sensitizers incorporating pyrido[3,4-b]pyrazine derivatives with different donor and π-linker units, achieving power conversion efficiencies (PCEs) of up to 7.12% in liquid electrolyte-based DSSCs. rsc.org
Table 2: Performance of DSSCs with Pyrido[3,4-b]pyrazine-Based Sensitizers
| Sensitizer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (mV) | Short-Circuit Current (Jsc) (mA cm-2) | Reference |
|---|---|---|---|---|
| APP-IV (liquid electrolyte) | 7.12 | - | - | rsc.org |
| APP-IV (ionic-liquid electrolyte) | 6.20 | - | - | scispace.com |
| DT-1 (cobalt redox electrolyte) | 8.57 | 802 | 16.08 | acs.org |
Incorporation into Advanced Coatings and Materials for Enhanced Durability
While specific research on "3-Bromo-7-chloropyrido[3,4-b]pyrazine" in coatings is limited, the general class of pyrido[3,4-b]pyrazines is recognized for its potential in materials science applications where durability is a key concern. chemimpex.com The rigid and aromatic nature of the pyrido[3,4-b]pyrazine core can impart increased strength and resistance to chemical and thermal stress when integrated into a polymer matrix. This makes them suitable for developing high-performance coatings for demanding environments.
Future Directions and Emerging Research Avenues for 3 Bromo 7 Chloropyrido 3,4 B Pyrazine and the Pyrido 3,4 B Pyrazine Class
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3-Bromo-7-chloropyrido[3,4-b]pyrazine and its analogs will increasingly prioritize efficiency, sustainability, and molecular diversity. Current synthetic routes, while effective, often rely on multi-step processes that can be resource-intensive. mdpi.com Future research is expected to focus on the development of more streamlined and environmentally benign methodologies.
Key areas of development include:
Catalysis Innovation: The exploration of novel catalysts, including transition metal complexes and organocatalysts, is anticipated to provide new pathways for the synthesis and functionalization of the pyridopyrazine ring. mdpi.com This includes developing more efficient cross-coupling strategies, such as Suzuki and Buchwald-Hartwig reactions, for introducing a wide range of substituents onto the core structure. mdpi.commdpi.com
Flow Chemistry: The adoption of continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. This technology could enable the efficient and reproducible production of this compound and its derivatives, facilitating their availability for broader research and development.
Scaffold Derivatization: Methodologies starting from highly functionalized precursors, such as pentafluoropyridine (B1199360), allow for the sequential displacement of fluorine atoms to create diverse polysubstituted tetrahydropyridopyrazine scaffolds, opening avenues to previously inaccessible derivatives. acs.orgresearchgate.net
| Synthetic Strategy | Potential Advantages | Research Focus |
| Multicomponent Reactions | Reduced steps, lower waste, increased efficiency | Designing novel convergent synthetic routes. |
| Advanced Catalysis | Improved yields, novel functionalizations, milder conditions | Exploring new transition metal and organocatalysts. |
| Flow Chemistry | Enhanced safety, scalability, precise control | Adapting existing batch syntheses to continuous-flow systems. |
| Scaffold Derivatization | Access to novel, polysubstituted compounds | Utilizing highly activated starting materials for sequential functionalization. acs.orgresearchgate.net |
Expansion of Biological Target Identification and Therapeutic Applications
The structural features of the pyrido[3,4-b]pyrazine (B183377) core make it a privileged scaffold in medicinal chemistry. chemimpex.com Future research will aim to expand its known biological activities beyond current applications by identifying novel molecular targets and exploring new therapeutic areas.
Emerging therapeutic applications include:
Kinase Inhibition: Derivatives of related heterocyclic systems have shown promise as potent inhibitors of various protein kinases, which are crucial targets in oncology. rsc.orgnih.gov Future work will likely involve screening this compound derivatives against broader panels of kinases to identify specific inhibitors for diseases like cancer and autoimmune disorders. rsc.orgnih.govnih.gov
Neurological Disorders: The scaffold's ability to serve as a building block for bioactive molecules makes it a candidate for developing agents that target neurological pathways. chemimpex.com Research into its potential for treating conditions such as Alzheimer's disease, anxiety, and epilepsy is a promising frontier. mdpi.commdpi.com
Antimicrobial Agents: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial compounds. Pyrido[3,4-b]pyrazine derivatives can be investigated for their activity against bacteria, viruses, and parasites, potentially targeting essential enzymes like DNA gyrase. mdpi.com
Enzyme Inhibition: Beyond kinases, this scaffold can be used to design inhibitors for other enzyme classes, such as phosphodiesterases or alkaline phosphatase, which are implicated in a variety of diseases. mdpi.commdpi.com
| Therapeutic Area | Potential Molecular Targets | Supporting Evidence |
| Oncology | Protein Kinases (e.g., TBK1, CDK4), PARP1 | Activity of related scaffolds as kinase and PARP inhibitors. rsc.orgnih.govnih.gov |
| Neurological Disorders | CNS Receptors, Amyloid Plaques | Neuroprotective properties of related pyrazolopyridines. mdpi.commdpi.com |
| Infectious Diseases | DNA Gyrase, Viral Polymerases | Antibacterial activity of pyrazine (B50134) carboxamides. mdpi.com |
| Inflammatory Diseases | Phosphodiesterases (PDEs) | Anti-inflammatory potential of various pyrazine derivatives. mdpi.comnih.gov |
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of novel pyrido[3,4-b]pyrazine-based compounds. By leveraging advanced modeling techniques, researchers can predict molecular properties, guide synthetic efforts, and design molecules with tailored functions.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are increasingly used to investigate the electronic properties, molecular orbitals (HOMO/LUMO), and spectroscopic characteristics of pyrido[3,4-b]pyrazine derivatives. nih.govrsc.org This information is crucial for designing materials with specific optical and electronic properties for applications like dye-sensitized solar cells (DSSCs) and sensors. rsc.org
Molecular Docking and Dynamics: In drug discovery, molecular docking studies are essential for predicting the binding affinity and interaction modes of pyrido[3,4-b]pyrazine derivatives with biological targets. mdpi.commdpi.com Subsequent molecular dynamics simulations can validate these interactions and provide insights into the stability of the ligand-protein complex over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of pyrido[3,4-b]pyrazine analogs and their biological activity. These predictive models can then be used to design new compounds with enhanced potency and selectivity.
Pharmacokinetic Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new drug candidates. nih.gov Applying these models to novel pyrido[3,4-b]pyrazine derivatives can help prioritize compounds with favorable drug-like properties for further development.
Exploration of Interdisciplinary Applications Beyond Medicinal Chemistry and Materials Science
While medicinal chemistry and materials science are primary fields of application, the unique properties of the pyrido[3,4-b]pyrazine scaffold suggest its potential in other interdisciplinary areas.
Emerging interdisciplinary applications include:
Agrochemicals: The nitrogen-rich heterocyclic structure is a common feature in many agrochemicals. chemimpex.com Future research could explore derivatives of this compound for use as novel herbicides, pesticides, or plant growth regulators. chemimpex.com
Organic Electronics: The electron-deficient nature of the pyrazine ring makes this scaffold a candidate for developing n-type organic semiconductor materials. researchgate.net Its incorporation into conjugated polymers can lead to materials with low band gaps, suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org
Chemical Sensing: The scaffold can be functionalized with fluorophores or other reporter groups to create chemosensors for detecting specific ions, molecules, or changes in the chemical environment. researchgate.net Recent studies on related systems have demonstrated their potential for electrochemical DNA sensing. researchgate.netnih.govrsc.org
Electrochromic Materials: Hybrid polymers incorporating the pyrido[3,4-b]pyrazine unit have been developed as novel green electrochromic materials, which can change color upon the application of an electrical potential. semanticscholar.org This opens up possibilities for their use in smart windows, displays, and other optoelectronic devices. semanticscholar.org
Synergistic Research with Other Heterocyclic Systems and Hybrid Architectures
The future of pyrido[3,4-b]pyrazine research also lies in its integration with other molecular systems. Creating hybrid molecules that combine the pyrido[3,4-b]pyrazine scaffold with other heterocycles or pharmacophores is a promising strategy for developing compounds with novel or enhanced functionalities.
Directions for synergistic research include:
Multi-Target Ligands: By fusing or linking the pyrido[3,4-b]pyrazine core with other bioactive scaffolds, it is possible to design single molecules that act on multiple biological targets. nih.gov This approach is particularly relevant for complex diseases like cancer, where targeting multiple pathways simultaneously can be more effective. nih.gov For example, a hybrid of a pyridopyrimidine (related to pyridopyrazine) and a phthalazinone ring was designed to dually inhibit PARP1 and CDK4. nih.gov
Fused Heterocyclic Systems: The synthesis of larger, polycyclic systems that incorporate the pyrido[3,4-b]pyrazine ring, such as pyrazino-fused carbazoles or triazolo-fused derivatives, can lead to novel fluorophores and materials with unique photophysical properties. researchgate.netnih.gov
Natural Product Hybrids: The pyrazine ring is found in various natural products. nih.gov Creating hybrid molecules that combine the synthetic versatility of the this compound scaffold with fragments of natural products could yield novel compounds with enhanced biological activity and improved pharmacokinetic profiles. nih.gov
Conjugated Polymers: In materials science, copolymerizing pyrido[3,4-b]pyrazine units with other electron-donating or electron-accepting monomers is a key strategy for tuning the optoelectronic properties of conjugated polymers for specific applications. rsc.orgsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
